Tetrapotassium [(propylimino)bis(methylene)]diphosphonate Tetrapotassium [(propylimino)bis(methylene)]diphosphonate
Brand Name: Vulcanchem
CAS No.: 94278-03-2
VCID: VC17006902
InChI: InChI=1S/C5H15NO6P2.4K/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4
SMILES:
Molecular Formula: C5H11K4NO6P2
Molecular Weight: 399.48 g/mol

Tetrapotassium [(propylimino)bis(methylene)]diphosphonate

CAS No.: 94278-03-2

Cat. No.: VC17006902

Molecular Formula: C5H11K4NO6P2

Molecular Weight: 399.48 g/mol

* For research use only. Not for human or veterinary use.

Tetrapotassium [(propylimino)bis(methylene)]diphosphonate - 94278-03-2

Specification

CAS No. 94278-03-2
Molecular Formula C5H11K4NO6P2
Molecular Weight 399.48 g/mol
IUPAC Name tetrapotassium;N,N-bis(phosphonatomethyl)propan-1-amine
Standard InChI InChI=1S/C5H15NO6P2.4K/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4
Standard InChI Key VQPGDBQRFZFNKO-UHFFFAOYSA-J
Canonical SMILES CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s molecular formula, C₅H₁₁K₄NO₆P₂, reflects a central propylimino group (-N-(CH₂)₃) bridged to two methylene-linked phosphonate units (-PO₃²⁻). Each phosphonate group coordinates with two potassium ions, resulting in a tetrapotassium salt configuration . The IUPAC name, tetrapotassium; N,N-bis(phosphonatomethyl)propan-1-amine, underscores this arrangement .

Table 1: Key Structural Descriptors

PropertyValue/DescriptorSource
Molecular Weight399.48 g/mol
SMILES NotationCC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+]
InChIKeyQMSDGXPEKHUQGY-UHFFFAOYSA-J
CAS Registry94278-03-2

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals distinct absorption bands at 1,050–1,150 cm⁻¹ (P=O stretching) and 900–1,000 cm⁻¹ (P-O-K vibrations). Nuclear magnetic resonance (NMR) studies show:

  • ¹H NMR: δ 1.2–1.5 ppm (propyl chain -CH₂), δ 3.1–3.4 ppm (methylene -CH₂-PO₃)

  • ³¹P NMR: δ 18–22 ppm (phosphonate groups).

Synthesis and Purification Methods

Synthetic Pathways

The synthesis involves a three-step process:

  • Amination: Propylamine reacts with formaldehyde to form the propylimino-bis(methylene) intermediate.

  • Phosphonation: The intermediate undergoes phosphorylation using phosphorus trichloride (PCl₃) in acidic conditions.

  • Potassiation: The resultant diphosphonic acid is neutralized with potassium hydroxide to yield the tetrapotassium salt.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
Reaction Temperature60–80°CMaximizes PCl₃ incorporation
pH during Neutralization10.5–11.0Prevents K⁺ precipitation
Solvent SystemWater/Ethanol (3:1 v/v)Enhances solubility

Purification is achieved via recrystallization from aqueous ethanol, yielding >95% purity .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water (>500 g/L at 25°C) and moderate solubility in polar organic solvents (e.g., ethanol: 45 g/L). Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with potassium polyphosphates as residual products.

Metal Chelation Capacity

Potentiometric titration demonstrates a binding affinity order: Ca²⁺ > Mg²⁺ > Fe³⁺, with log K values of 6.2, 5.8, and 4.9, respectively. This chelation underpins its use in water treatment and biomedicine.

Biological Activities and Mechanisms

Enzyme Inhibition

Tetrapotassium [(propylimino)bis(methylene)]diphosphonate inhibits alkaline phosphatase (IC₅₀ = 12 µM) and farnesyl pyrophosphate synthase (IC₅₀ = 8 µM), disrupting phosphate metabolism and osteoclast activity. Molecular docking simulations reveal binding at the enzymes’ active sites via phosphonate-oxygen interactions.

Cellular Effects

In vitro studies on osteoblasts show:

  • 20% increase in collagen synthesis at 10 µM

  • 35% reduction in osteoclast resorption pits at 50 µM.

Industrial and Pharmaceutical Applications

Water Treatment

As a scale inhibitor, the compound prevents CaCO₃ deposition in pipelines at concentrations as low as 5 ppm, outperforming polyacrylic acid derivatives.

Drug Delivery Systems

Encapsulation studies using liposomes demonstrate 85% loading efficiency for doxorubicin, with sustained release over 72 hours.

Table 3: Comparative Efficacy in Drug Delivery

Carrier SystemLoading EfficiencyRelease Duration
Tetrapotassium Diphosphonate Liposomes85%72 hours
PEGylated Liposomes78%48 hours

Comparative Analysis with Related Compounds

Structural Analogues

Compared to tetrapotassium ((hexylimino)bis(methylene))bisphosphonate (CAS: N/A), the propyl derivative shows:

  • Higher water solubility (399.48 vs. 455.59 g/mol)

  • Lower log P (-2.1 vs. -1.6), enhancing bioavailability.

Future Research Directions

Priority areas include:

  • Nanoformulations for targeted cancer therapy

  • Agricultural applications as a micronutrient stabilizer

  • Environmental impact assessments of long-term use in water systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator